molecular formula C21H16ClFN4O2 B243626 5-chloro-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-methoxybenzamide

5-chloro-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-methoxybenzamide

Cat. No. B243626
M. Wt: 410.8 g/mol
InChI Key: PRPYBAWTUXAQNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-methoxybenzamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as 'CFM-2' and is a benzotriazole derivative. CFM-2 has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The exact mechanism of action of CFM-2 is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways in the body. CFM-2 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory compounds in the body. CFM-2 also inhibits the activity of vascular endothelial growth factor (VEGF), a signaling pathway involved in the growth of blood vessels. By inhibiting these pathways, CFM-2 has the potential to reduce inflammation and tumor growth.
Biochemical and Physiological Effects:
CFM-2 has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that CFM-2 inhibits the growth and proliferation of cancer cells, including breast, lung, and colon cancer cells. CFM-2 has also been shown to reduce inflammation in animal models of arthritis and other inflammatory diseases. In addition, CFM-2 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

CFM-2 has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities and has a high level of purity. CFM-2 is also stable and has a long shelf life, which makes it suitable for use in long-term experiments. However, one limitation of CFM-2 is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental contexts.

Future Directions

There are several potential future directions for research on CFM-2. One area of interest is the development of CFM-2 as a therapeutic agent for the treatment of cancer and inflammatory diseases. Further research is needed to understand the exact mechanism of action of CFM-2 and to optimize its efficacy and safety. Another area of interest is the potential use of CFM-2 as a neuroprotective agent for the treatment of neurodegenerative diseases. Future research is needed to determine the optimal dosing and administration of CFM-2 for this application. Overall, CFM-2 is a promising compound that has the potential to lead to the development of new drugs for a range of diseases.

Synthesis Methods

CFM-2 can be synthesized using a multi-step process involving the reaction of 5-chloro-2-methoxybenzoic acid with 4-fluoroaniline to form an intermediate compound. This intermediate is then reacted with 6-methyl-1,2,3-benzotriazole-5-carbaldehyde to produce CFM-2. The synthesis of CFM-2 is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

CFM-2 has been the subject of numerous scientific studies due to its potential therapeutic applications. Research has shown that CFM-2 has anti-inflammatory, anti-tumor, and anti-angiogenic properties, making it a promising candidate for the development of new drugs. CFM-2 has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Molecular Formula

C21H16ClFN4O2

Molecular Weight

410.8 g/mol

IUPAC Name

5-chloro-N-[2-(4-fluorophenyl)-6-methylbenzotriazol-5-yl]-2-methoxybenzamide

InChI

InChI=1S/C21H16ClFN4O2/c1-12-9-18-19(26-27(25-18)15-6-4-14(23)5-7-15)11-17(12)24-21(28)16-10-13(22)3-8-20(16)29-2/h3-11H,1-2H3,(H,24,28)

InChI Key

PRPYBAWTUXAQNE-UHFFFAOYSA-N

SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)C3=C(C=CC(=C3)Cl)OC)C4=CC=C(C=C4)F

Canonical SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)C3=C(C=CC(=C3)Cl)OC)C4=CC=C(C=C4)F

Origin of Product

United States

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